molecular formula C6H5BrN4O B577843 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1350885-67-4

6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B577843
CAS No.: 1350885-67-4
M. Wt: 229.037
InChI Key: HDUURDGZJJWSFY-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with the molecular formula C6H5BrN4O. It belongs to the class of triazolopyrazines, which are known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine monohydrate, orthoesters, and various catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other triazolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-12-6-5-10-8-3-11(5)2-4(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUURDGZJJWSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN2C1=NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240939
Record name 6-Bromo-8-methoxy-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350885-67-4
Record name 6-Bromo-8-methoxy-1,2,4-triazolo[4,3-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350885-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-methoxy-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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